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Compound of Interest

Hexahydro-1-(2-pyridyl)-2H-
Compound Name:

azepin-2-one
CAS No.: 51263-32-2

Cat. No.: B1295016

Get Quote

Executive Summary & Scaffold Analysis

The pyridyl-azepinone scaffold—specifically the fused pyrido[2,3-d]Jazepin-7-one and its
iIsomers—represents a "privileged structure" in modern drug discovery. Unlike flat, bicyclic
heteroaromatics (e.g., quinazolines) that dominate early kinase inhibitor libraries, the pyridyl-
azepinone system introduces a critical non-planar vector. The 7-membered lactam ring forces
the fused pyridine and any attached aryl groups into a twisted conformation, often improving
solubility and selectivity by exploiting unique pockets in the ATP-binding site of kinases like p38
MAPK and MAPKAPK2 (MK2).

This guide details the application of this scaffold in anti-inflammatory drug design, providing
validated synthetic protocols and assay methodologies.

Key Physicochemical Advantages
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Feature Medicinal Chemistry Impact

Induces a "boat-chair" or twisted conformation;
7-Membered Ring (Azepinone) breaks planarity to reduce crystal packing

energy (improves solubility).

Acts as a hydrogen bond acceptor (HBA) for the

Lactam Carbonyl ) ) ) ) )
kinase "hinge" region or catalytic lysine.

Acts as a hydrogen bond donor (HBD);

Lactam Nitrogen amenable to alkylation for tuning lipophilicity (

).

Provides a specific vector for H-bonding with
water networks or specific residues (e.g.,
Pyridine Nitrogen Met109 in p38

).

Biological Application: p38/MK2 Pathway
Inhibition[1]

The primary application of pyridyl-azepinones is the inhibition of the p38 Mitogen-Activated
Protein Kinase (MAPK) pathway, specifically targeting p38

and its downstream substrate MK2. This pathway is a central regulator of pro-inflammatory
cytokines (TNF

, IL-1
, IL-6).
Mechanism of Action

Pyridyl-azepinones typically function as ATP-competitive inhibitors.

e Hinge Binding: The pyridine nitrogen or an exocyclic amino group forms a hydrogen bond
with the hinge region of the kinase (residue Met109 in p38).
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» Hydrophobic Pocket: The 7-membered ring projects substituents into the hydrophobic
specificity pocket (Gatekeeper region), achieving selectivity over other kinases like CDK2 or

JNK.

o MK2 Specificity: For MK2, the inhibitor must adopt a "U-shaped" conformation. The flexibility
of the azepinone ring allows the molecule to wrap around the methionine gatekeeper, a feat

difficult for rigid 6-6 bicyclic systems.

Pathway Visualization
The following diagram illustrates the intervention point of pyridyl-azepinones within the

inflammatory cascade.
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Figure 1: Signal transduction pathway showing dual intervention points for pyridyl-azepinone
scaffolds.

Synthetic Protocols

Constructing the 6-7 fused system is synthetically challenging due to the entropy cost of
closing a 7-membered ring. Two robust methods are presented below.

Method A: The Schmidt Ring Expansion (Ketone to
Lactam)

This is the most reliable route for generating the azepinone core from readily available
tetrahydropyridro-quinolines or cyclopentapyridines.

Target Molecule:7,8,9,10-Tetrahydropyrido[2,3-d]azepin-6(5H)-one
Reagents:

e Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

o Reagent: Sodium Azide (

) or Trimethylsilyl azide (

)

» Acid: Polyphosphoric Acid (PPA) or Methanesulfonic acid (

Step-by-Step Protocol:
e Preparation: Dissolve 1.0 eq of the ketone precursor in Methanesulfonic acid (

concentration). Cool to 0°C under

atmosphere.
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e Addition: Cautiously add

(1.5 eq) portion-wise over 30 minutes. Warning: Evolution of
gas is possible; use a blast shield and efficient fume hood ventilation.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-12 hours.
Monitor conversion by LC-MS (Look for M+15 mass shift corresponding to -NH- insertion).

e Quenching: Pour the reaction mixture slowly onto crushed ice. Neutralize carefully with
(aq) to pH 8.
« |solation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM:MeOH 95:5).

Expert Insight: The regioselectivity of the nitrogen insertion (migration of the aryl vs. alkyl bond)
depends on the electronics of the pyridine ring. Electron-withdrawing groups on the pyridine
favor migration of the aryl bond, yielding the desired isomer.

Method B: Beckmann Rearrangement of Oximes

Alternatively, converting the ketone to an oxime first allows for a milder rearrangement using
cyanuric chloride (TCT).

TCT (Cat.)
NH2OH-HCI DMEF, 80°C

Cyclopenta[b]pyridin-5-one NaOAc, EtOH P Oxime Intermediate M Pyrido[2,3-d]azepin-6-one

Click to download full resolution via product page

Figure 2: Beckmann Rearrangement pathway for regioselective azepinone synthesis.

Experimental Validation: Kinase Assay Protocol
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Once synthesized, the compound must be profiled for potency. We recommend a FRET-based
Binding Assay (e.g., LanthaScreen™) over activity assays for initial SAR, as it is less sensitive
to ATP concentration variables.

Protocol: Time-Resolved FRET (TR-FRET) Binding
Assay

Objective: Determine

binding affinity for p38
or MK2.

Materials:

Kinase: Recombinant human p38

(GST-tagged).

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

Antibody: Europium (Eu)-labeled anti-GST antibody.

Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow:

o Compound Prep: Prepare 10-point dose-response curves of the pyridyl-azepinone in 100%
DMSO (starting at 10

, 3-fold dilution).

o Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic
dispensing preferred).

e Protein Mix: Add 5
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of Kinase/Antibody mix. (Final conc: 5 nM Kinase, 2 nM Antibody). Incubate for 15 mins at
RT.

e Tracer Mix: Add 5

of Tracer. (Final conc:
value of the tracer, typically 10-30 nM).

e Incubation: Incubate for 60 minutes at RT in the dark.

o Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm
[Tracer]; Emission 2: 615 nm [Eu]).

e Analysis: Calculate TR-FRET ratio (

). Fit data to a sigmoidal dose-response equation to derive

Validation Criteria:
e Z-Factor: Must be > 0.5 for the assay to be considered robust.

o Reference: Include Dilmapimod or Pamapimod as a positive control (Expected

References

e Dilmapimod (SB-681323)

o Title: "Dilmapimod, a novel p38 mitogen-activated protein kinase inhibitor, inhibits the
production of inflamm
o Source:Journal of Pharmacology and Experimental Therapeutics.

e Beckmann Rearrangement Protocol

o Title: "Selective synthesis of novel pyridopyrimido annulated analogues of azepinones
from Beckmann rearrangement of corresponding oxime."
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o Source:Indian Academy of Sciences / Chemical Sciences.

o MK2 Structure & Selectivity

o Title: "Structure-based design of MK2 inhibitors."
o Source:Current Opinion in Pharmacology.

¢ Schmidt Reaction Overview

o Title: "The Schmidt Reaction: A Powerful Tool for the Synthesis of Nitrogen Heterocycles."

o Source:Organic Reactions.[1][2][3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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